molecular formula C15H18ClNO4 B1352380 Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate CAS No. 103976-11-0

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Cat. No.: B1352380
CAS No.: 103976-11-0
M. Wt: 311.76 g/mol
InChI Key: UBSBWDWUCUPQEI-UHFFFAOYSA-N
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Description

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is an organic compound with the molecular formula C15H18ClNO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a malonate ester group, which is often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate typically involves the condensation of diethyl malonate with 3-chloro-4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Condensation Reactions: The malonate ester group can undergo condensation reactions with aldehydes and ketones to form β-keto esters.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

    Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Formation of substituted derivatives with various nucleophiles.

    Condensation Reactions: Formation of β-keto esters.

    Hydrolysis: Formation of diethyl malonate and 3-chloro-4-methylaniline.

Scientific Research Applications

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the preparation of complex organic molecules.

    Agrochemicals: In the development of pesticides and herbicides.

    Material Science: In the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the chloro group and the malonate ester group allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Diethyl malonate: A commonly used malonate ester in organic synthesis.

    Ethyl acetoacetate: Another β-keto ester used in the synthesis of various organic compounds.

    Methyl 2-((3-chloro-4-methylphenylamino)methylene)malonate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is unique due to the presence of the 3-chloro-4-methylphenylamino group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the chloro and methyl groups can influence the biological activity and selectivity of the final products.

Properties

IUPAC Name

diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBWDWUCUPQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428460
Record name Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103976-11-0
Record name Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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